molecular formula C25H21N3O4 B13817848 Benzoic acid, p-((3,5-dioxo-1,2-diphenylpyrazolidinylidene)methylamino)-, ethyl ester CAS No. 23711-54-8

Benzoic acid, p-((3,5-dioxo-1,2-diphenylpyrazolidinylidene)methylamino)-, ethyl ester

Cat. No.: B13817848
CAS No.: 23711-54-8
M. Wt: 427.5 g/mol
InChI Key: UPVJEVJFPXUESD-UHFFFAOYSA-N
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Description

Benzoic acid, p-((3,5-dioxo-1,2-diphenylpyrazolidinylidene)methylamino)-, ethyl ester is a complex organic compound with the molecular formula C25H21N3O4 and a molecular weight of 427.459 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a pyrazolidinylidene group through a methylamino bridge, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, p-((3,5-dioxo-1,2-diphenylpyrazolidinylidene)methylamino)-, ethyl ester typically involves multiple steps. The starting materials often include benzoic acid derivatives and pyrazolidine compounds. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, p-((3,5-dioxo-1,2-diphenylpyrazolidinylidene)methylamino)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acid derivatives, while reduction could yield alcohols or amines .

Scientific Research Applications

Benzoic acid, p-((3,5-dioxo-1,2-diphenylpyrazolidinylidene)methylamino)-, ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoic acid, p-((3,5-dioxo-1,2-diphenylpyrazolidinylidene)methylamino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the production of prostaglandins, which are involved in inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-benzyl-3,5-dioxo-1,2-diphenyl-pyrazolidin-4-yl)-(4-chloro-phenyl)-methylamino]-benzoic acid ethyl ester
  • 4-[(4-benzyl-3,5-dioxo-1,2-diphenyl-pyrazolidin-4-yl)-(4-bromo-phenyl)-methylamino]-benzoic acid ethyl ester

Uniqueness

Compared to similar compounds, Benzoic acid, p-((3,5-dioxo-1,2-diphenylpyrazolidinylidene)methylamino)-, ethyl ester stands out due to its specific structural features and the presence of the ethyl ester group.

Properties

CAS No.

23711-54-8

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

ethyl 4-[(3-hydroxy-5-oxo-1,2-diphenylpyrazol-4-yl)methylideneamino]benzoate

InChI

InChI=1S/C25H21N3O4/c1-2-32-25(31)18-13-15-19(16-14-18)26-17-22-23(29)27(20-9-5-3-6-10-20)28(24(22)30)21-11-7-4-8-12-21/h3-17,29H,2H2,1H3

InChI Key

UPVJEVJFPXUESD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=C(N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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